molecular formula C16 H13 F6 N5 O2 B1148409 Sitagliptin FP Impurity B CAS No. 2088771-61-1

Sitagliptin FP Impurity B

Cat. No. B1148409
CAS RN: 2088771-61-1
M. Wt: 421.3
InChI Key:
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Description

Sitagliptin FP Impurity B is an impurity of Sitagliptin . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of diabetes mellitus type 2 . The chemical name of Sitagliptin FP Impurity B is ®-10-(2,4,5-Trifluorobenzyl)-3-(trifluoromethyl)-6,7,10,11-tetrahydro-[1,2,4]triazolo[3,4-c][1,4,7]triazecine-8,12(5H,9H)-dione .


Synthesis Analysis

Two effective processes have been developed for the preparation of sitagliptin. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates .


Molecular Structure Analysis

The molecular formula of Sitagliptin FP Impurity B is C16H13F6N5O2 . Its molecular weight is 421.3 .


Chemical Reactions Analysis

The synthesis of sitagliptin involves chemical resolution and asymmetric hydrogenation . The process of chemical resolution of racemates to sitagliptin followed by reduction of enamine using NaBH4 .


Physical And Chemical Properties Analysis

Sitagliptin FP Impurity B is a white to off-white solid . It is soluble in DMSO and Methanol .

Scientific Research Applications

Pharmaceutical Quality Control

Sitagliptin FP Impurity B is used in the pharmaceutical industry for quality control and evaluation of impurities . The presence of impurities in pharmaceuticals is essential to ensure the quality, safety, and efficacy of drug development . A simple HPLC method was developed and validated for the quantitative determination of sitagliptin and its organic impurities from the synthesis process .

Drug Development

Sitagliptin FP Impurity B plays a significant role in drug development. It is an impurity standard of Sitagliptin , a medication used to manage high blood sugar levels in individuals with type 2 diabetes mellitus .

Identification and Quantification of Impurities

The assessment of an impurity profile through identification and quantification has received significant attention from regulatory authorities . Sitagliptin FP Impurity B is used to identify and quantify impurities which can influence the therapy and health of patients undergoing chronic treatments .

Robustness Assessment

Sitagliptin FP Impurity B is used in robustness assessment. A method was developed using Box-Behnken experimental design for robustness assessment . The HPLC method for impurity determination in sitagliptin was precise, accurate, and robust .

Routine Analyses in the Pharmaceutical Industry

The separation of the compounds presented an adequate resolution even in the presence of the main degradation product proving to be effective for routine analyses in the pharmaceutical industry .

Improvement of Quality Control

Sitagliptin FP Impurity B contributes to the improvement of quality control, safety, and efficacy of drugs .

Safety and Hazards

Sitagliptin, the parent compound of Sitagliptin FP Impurity B, is a prescription drug used to control high blood sugar in patients with type 2 diabetes mellitus . It could be dangerous for patients with this condition to stop taking their sitagliptin without first talking to their health care professional .

properties

IUPAC Name

(10R)-3-(trifluoromethyl)-10-[(2,4,5-trifluorophenyl)methyl]-5,6,7,9,10,11-hexahydro-[1,2,4]triazolo[3,4-c][1,4,7]triazecine-8,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F6N5O2/c17-9-6-11(19)10(18)4-7(9)3-8-5-12(28)23-1-2-27-13(14(29)24-8)25-26-15(27)16(20,21)22/h4,6,8H,1-3,5H2,(H,23,28)(H,24,29)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUCSNDPMOGZTM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)C(=O)NC(CC(=O)N1)CC3=CC(=C(C=C3F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)C(=O)N[C@@H](CC(=O)N1)CC3=CC(=C(C=C3F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F6N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2088771-61-1
Record name Sitagliptin triazecine analog
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088771611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAGLIPTIN TRIAZECINE ANALOG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EV5E35ZMR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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